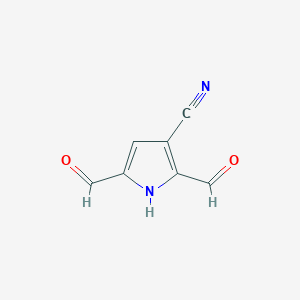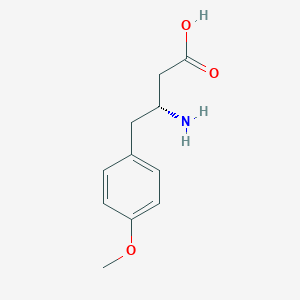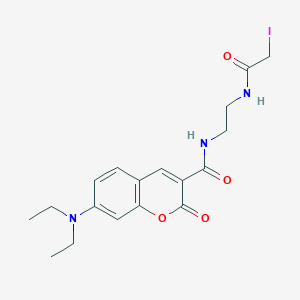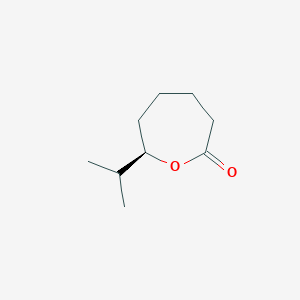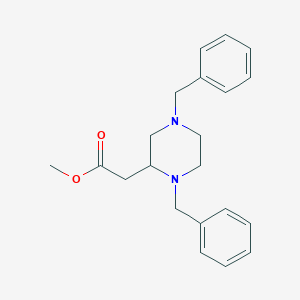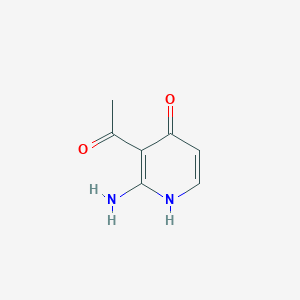
3-acetyl-2-amino-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-2-amino-1H-pyridin-4-one, also known as 4-Acetamido-2-aminopyridine (4-AA), is a pyridine derivative that has been extensively studied for its potential applications in various fields of research. This molecule has gained significant attention due to its unique chemical structure and remarkable biological properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2-amino-1H-pyridin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-acetyl-2-amino-1H-pyridin-4-one exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of oxidative stress-induced damage, and the modulation of immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-acetyl-2-amino-1H-pyridin-4-one is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various disease models. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-acetyl-2-amino-1H-pyridin-4-one, including the development of novel synthetic methods, the identification of new biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to better understand the safety and toxicity profile of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 3-acetyl-2-amino-1H-pyridin-4-one can be achieved by different methods, including the reaction of 4-chloro-3-nitropyridine with acetamide, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with acetic anhydride and ammonium acetate, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
3-acetyl-2-amino-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
176238-50-9 |
|---|---|
Nombre del producto |
3-acetyl-2-amino-1H-pyridin-4-one |
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-acetyl-2-amino-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |
Clave InChI |
YNRQVHQKUFZKDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC=CC1=O)N |
SMILES canónico |
CC(=O)C1=C(NC=CC1=O)N |
Sinónimos |
4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



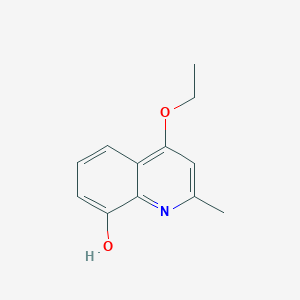

![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

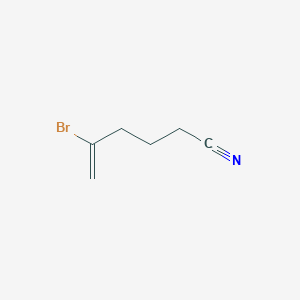
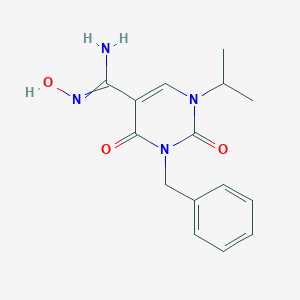
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
